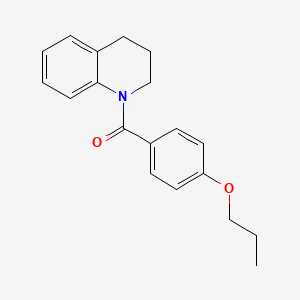

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

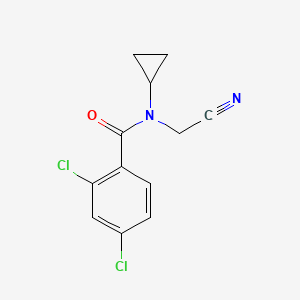

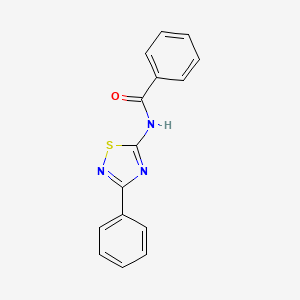

“1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene” is a chemical compound with the molecular formula C10H10N2O4 . It has a molecular weight of 222.2 .

Molecular Structure Analysis

The asymmetric unit of the title compound, C9H8N2O4, contains two crystallographically independent molecules, both of which adopt an E configuration about the C=C bond . In the crystal, the molecules stack into columns along the c axis through π-π interactions, with centroid-centroid distances of 3.695 (3) and 3.804 (3) Å . The columns are further connected into a three-dimensional network by C-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 222.2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique

Electronic Devices and Molecular Electronics

Nitroamine redox centers, similar to those possibly derivable from 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene, have been used in molecular electronic devices. A study demonstrated that such molecules could exhibit significant on-off ratios and negative differential resistance, showcasing their potential in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Chemosensors for Explosives Detection

Derivatives of nitroaromatic compounds have been designed as fluorescent chemosensors for the detection of nitroaromatic explosives. These chemosensors demonstrate high sensitivity and selectivity, indicating the potential of this compound derivatives in security and environmental monitoring applications (Jin-Feng Xiong et al., 2014).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, nitroaromatic compounds often serve as intermediates in the synthesis of complex organic molecules. For instance, an enantioselective synthesis approach utilized sequential inter- and intramolecular Michael reactions involving a nitro compound similar in reactivity to this compound. This methodology is crucial for synthesizing compounds with potential pharmaceutical applications (Barco et al., 1994).

Magnetic Materials and Spintronics

The study of magnetic interactions in molecules containing nitroxide radicals suggests applications in the development of magnetic materials and spintronics. These materials have potential use in quantum computing and information storage technologies (Junpei Fujita et al., 1996).

Catalysis and Material Science

Nitroaromatic compounds, by virtue of their reactivity, find applications in catalysis and the synthesis of new materials. For example, metal-organic frameworks (MOFs) incorporating nitroaromatic linkers have been developed as heterogeneous catalysts for organic transformations, highlighting the versatility of nitroaromatic compounds in facilitating chemical reactions (Ying Zhao et al., 2013).

Propriétés

IUPAC Name |

1-nitro-4-[(E)-2-nitrobut-1-enyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOBQJIBZWZLLZ-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)